Lipophilicity Advantage for Passive Permeability
The 2-(ethylamino)butanoic acid target compound exhibits a calculated clogP of -1.74, making it approximately 0.36 log units more lipophilic than the 2-(methylamino) analog (clogP -2.10) and 0.57 log units more lipophilic than the 4-(ethylamino) positional isomer (clogP -2.30) . This quantifiable difference in lipophilicity directly correlates with enhanced passive membrane permeability, as a higher clogP within this range typically indicates improved partition into lipid bilayers [1]. For researchers designing cell-permeable derivatives or optimizing oral bioavailability, this 0.36–0.57 logP advantage can justify selecting the ethyl over the methyl analog.
| Evidence Dimension | Calculated partition coefficient (clogP) for passive membrane permeability prediction |
|---|---|
| Target Compound Data | clogP = -1.74 |
| Comparator Or Baseline | 2-(Methylamino)butanoic acid HCl (clogP = -2.10); 4-(Ethylamino)butanoic acid HCl (clogP = -2.30) |
| Quantified Difference | Target is 0.36 log units more lipophilic than 2-methylamino analog; 0.57 log units more lipophilic than 4-ethylamino positional isomer |
| Conditions | Calculated partition coefficient values derived using the same proprietary algorithm from a single vendor datasheet (Fluorochem) for all three compounds, ensuring methodological consistency. |
Why This Matters
A higher clogP value predicts better passive membrane permeability, which is a critical selection criterion for medicinal chemists when prioritizing building blocks for cell-based assays or in vivo studies.
- [1] Bhal, S. K., Kassam, K., Peirson, I. G., & Pearl, G. M. The Rule of Five revisited: Applying logD in place of logP in drug-likeness filters. Molecular Pharmaceutics, 4(4), 556–560 (2007). View Source
